ETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]PROPANOATE
Overview
Description
Ethyl 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of ETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]PROPANOATE makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of ETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]PROPANOATE typically involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through the condensation of isatins with thiosemicarbazide, followed by cyclization reactions. The allyl group is introduced via alkylation reactions, and the final esterification step involves the reaction with ethyl bromoacetate under basic conditions .
Chemical Reactions Analysis
Ethyl 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the ester moiety, leading to the formation of various substituted derivatives
Scientific Research Applications
Ethyl 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antiviral properties. .
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-ALLYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to chelate iron ions, thereby disrupting the iron homeostasis in cancer cells. This leads to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Ethyl 2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoate can be compared with other triazinoindole derivatives, such as:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound shares a similar core structure but differs in the substituents, leading to variations in biological activities
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds have enhanced lipophilicity and biological activity due to the presence of the tert-butyl group
Properties
IUPAC Name |
ethyl 2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-10-21-13-9-7-6-8-12(13)14-15(21)18-17(20-19-14)24-11(3)16(22)23-5-2/h4,6-9,11H,1,5,10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNFOFKCHVNMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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